![molecular formula C16H17NO2 B14744571 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide CAS No. 5267-71-0](/img/structure/B14744571.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide group attached to a hydroxyphenylpropan structure, which contributes to its distinctive chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or phenylpropan derivatives.
Aplicaciones Científicas De Investigación
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide involves its interaction with specific molecular targets. The hydroxy and benzamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N-[(1R,2S)-1-Hydroxy-1-phenyl-2-propanyl]-4-methylbenzenesulfonamide
- **N-(5-fluoro-2,4-dinitrophenyl)benzamide
- **N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide
Uniqueness
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity
Propiedades
Número CAS |
5267-71-0 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12(15(18)13-8-4-2-5-9-13)17-16(19)14-10-6-3-7-11-14/h2-12,15,18H,1H3,(H,17,19)/t12-,15-/m0/s1 |
Clave InChI |
SWKXFNVKDLDJBD-WFASDCNBSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


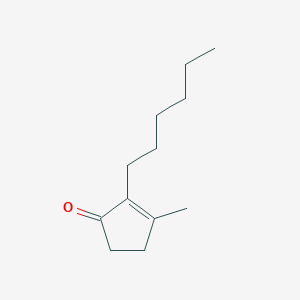



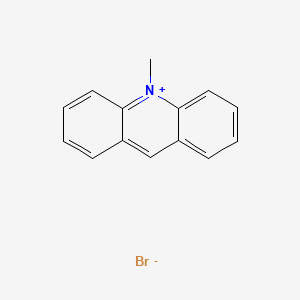
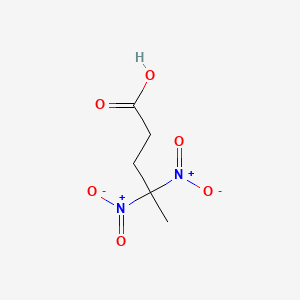
![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
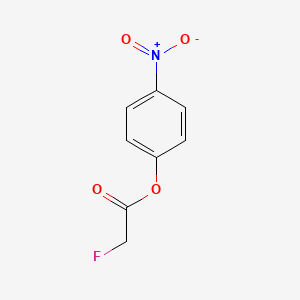
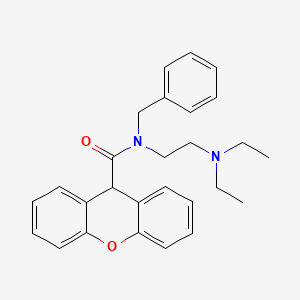
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)

